2-[[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-methylamino]-1-phenylethanol
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Overview
Description
2-[[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-methylamino]-1-phenylethanol is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-methylamino]-1-phenylethanol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-fluorobenzaldehyde with appropriate triazine derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and advanced purification techniques to achieve the desired quality and quantity. The process is designed to be cost-effective and environmentally friendly, addressing issues such as waste management and energy efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-methylamino]-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using reagents like sodium methoxide
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-methylamino]-1-phenylethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-methylamino]-1-phenylethanol involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing cellular pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazole
- 5-(4-Fluorophenyl)-3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2
- 2-{3-[4-(4-Fluorophenyl)-3,6-Dihydro-1(2h)-Pyridinyl]Propyl}-8
Uniqueness
Compared to similar compounds, 2-[[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-methylamino]-1-phenylethanol stands out due to its unique combination of a triazine ring and a phenylethanol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-methylamino]-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-23(12-17(24)13-6-3-2-4-7-13)18-21-16(11-20-22-18)14-8-5-9-15(19)10-14/h2-11,17,24H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCQARWWUPYBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C1=CC=CC=C1)O)C2=NC(=CN=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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